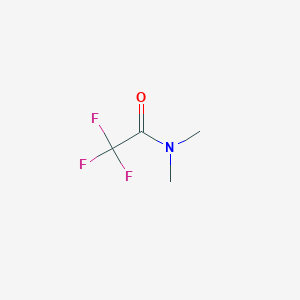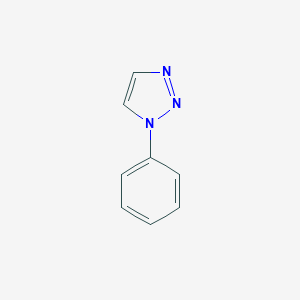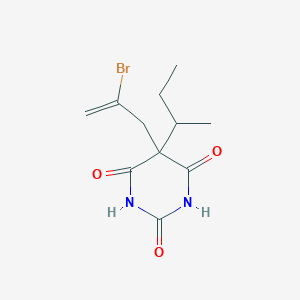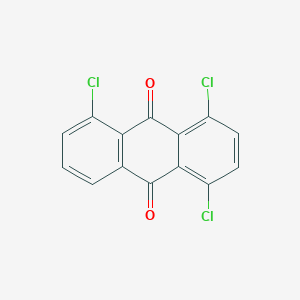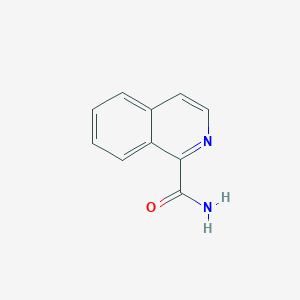
イソキノリン-1-カルボキサミド
概要
説明
1-Isoquinolinecarboxamide, also known as IQCA, is a heterocyclic organic compound with a molecular formula C10H8N2O. It is a derivative of isoquinoline and has been extensively studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
科学的研究の応用
抗炎症活性
イソキノリン-1-カルボキサミド誘導体は、強力な抗炎症活性を持つことが判明しました . ある研究では、3つの化合物が、インターロイキン(IL)-6、腫瘍壊死因子-アルファ、一酸化窒素(NO)などのリポ多糖(LPS)誘発性炎症性メディエーターの最も強力な抑制を示し、有意な細胞毒性を示しませんでした . 特に、N-(2-ヒドロキシフェニル)イソキノリン-1-カルボキサミド(HSR1101)は、LPSによって抑制された抗炎症性サイトカインIL-10を回復させることが判明しました .
抗遊走活性
イソキノリン-1-カルボキサミド誘導体は、抗遊走活性も示しています . 化合物HSR1101は、LPS誘発性の細胞遊走と、細胞外シグナル調節キナーゼ1/2、c-Jun N末端キナーゼ、p38 MAPKを含むミトゲン活性化タンパク質キナーゼ(MAPKs)のリン酸化を阻害しました .
神経変性疾患
イソキノリン-1-カルボキサミド誘導体は、神経炎症やミクログリアの活性化に関連するさまざまな神経変性疾患に有益な影響を与える可能性があります . MAPKs/NF-κB経路の阻害は、その抗炎症作用と抗遊走作用を仲介します .
NF-κBおよびMAPK経路の阻害
イソキノリン-1-カルボキサミド誘導体は、NF-κBとMAPK経路を阻害することが判明しました . これらの経路は、炎症やミクログリアの活性化に関連しており、それらの阻害は、神経変性プロセスの進行に対抗するための有望なアプローチとなる可能性があります .
抗痙攣活性
キノリン-1-カルボキサミドは、抗痙攣活性を持つことが示されています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0
作用機序
Target of Action
Isoquinoline-1-carboxamide, also known as 1-Isoquinolinecarboxamide or Isoquinaldamide, primarily targets BV2 microglial cells . These cells play a crucial role in the immune response within the central nervous system. The compound has been found to suppress the production of pro-inflammatory mediators in these cells .
Mode of Action
Isoquinoline-1-carboxamide interacts with its targets by inhibiting the production of pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) . It also reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it attenuates the expression of inducible NO synthase and cyclooxygenase-2 .
Biochemical Pathways
The compound affects the MAPKs/NF-κB pathway . It inhibits the nuclear translocation of NF-κB through the inhibition of IκB phosphorylation . It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
Result of Action
The compound’s action results in the suppression of inflammation and cell migration in BV2 microglial cells . This is achieved through the inhibition of the MAPKs/NF-κB pathway, which mediates its anti-inflammatory and anti-migratory effects .
将来の方向性
While specific future directions are not mentioned in the search results, the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives suggest potential applications in treating neurodegenerative disorders associated with neuroinflammation and microglial activation .
生化学分析
Biochemical Properties
Isoquinoline-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced BV2 microglial cells . The nature of these interactions involves the suppression of LPS-induced pro-inflammatory mediators, including interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO), without significant cytotoxicity .
Cellular Effects
Isoquinoline-1-carboxamide influences cell function by attenuating LPS-induced expression of inducible NO synthase and cyclooxygenase-2 . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Isoquinoline-1-carboxamide involves its binding interactions with biomolecules and changes in gene expression. It abates LPS-induced nuclear translocation of NF-κB through inhibition of IκB phosphorylation . Furthermore, it inhibits LPS-induced cell migration and phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .
特性
IUPAC Name |
isoquinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDXFUGIDTUCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162476 | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436-44-8 | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinaldamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinaldamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Anthracenesulfonic acid, 1-amino-9,10-dihydro-2-methyl-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, sodium salt (1:2)](/img/structure/B72956.png)



